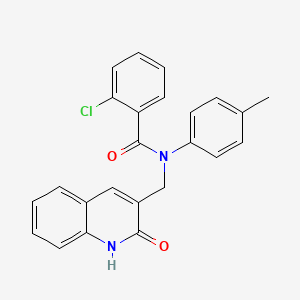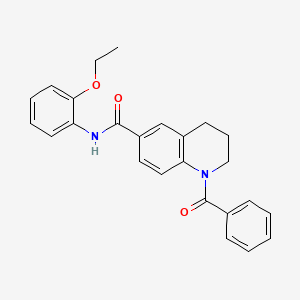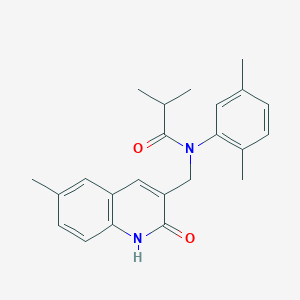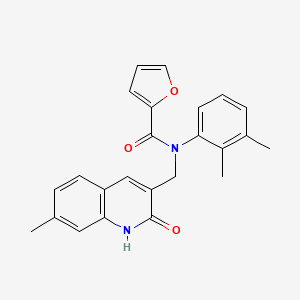![molecular formula C26H25N3O5 B7701892 2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7701892.png)
2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, oxadiazole, and phenoxy groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with the phenoxy group: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling reagent, such as a carbodiimide.
Introduction of the methoxy groups: Methoxy groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an appropriate amine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and phenoxy groups may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-Methoxy-4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide
- 2-{2-Methoxy-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide
Uniqueness
The uniqueness of 2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the 2-methylphenyl group in the oxadiazole ring may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity.
Properties
IUPAC Name |
2-[2-methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-17-8-4-6-10-20(17)26-28-25(29-34-26)18-12-13-22(23(14-18)32-3)33-16-24(30)27-15-19-9-5-7-11-21(19)31-2/h4-14H,15-16H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBARZAGSDFQPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NCC4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
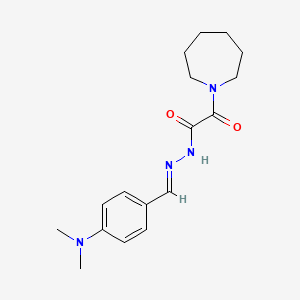
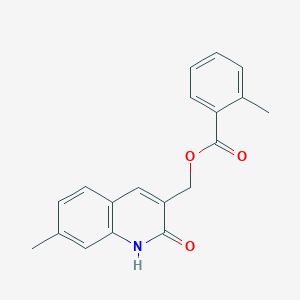
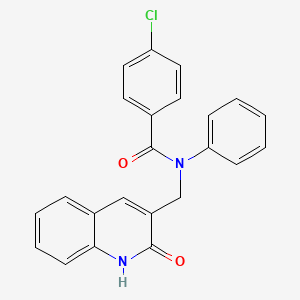
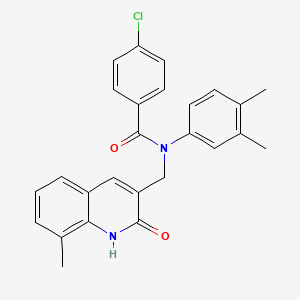
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B7701847.png)
![N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide](/img/structure/B7701877.png)
![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
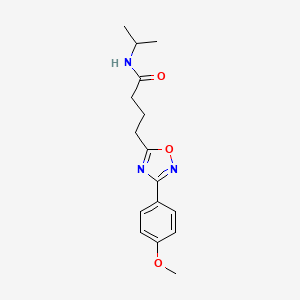
![N-(3-methoxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B7701901.png)
![2-Nitro-N-[(oxolan-2-YL)methyl]-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline](/img/structure/B7701902.png)
